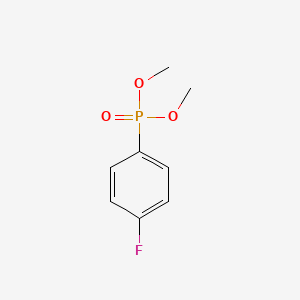

Dimethyl (4-fluorophenyl)phosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl (4-fluorophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl (4-fluorophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 4-fluorobenzaldehyde under acidic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction rates and yields. The use of bromotrimethylsilane (BTMS) for silyldealkylation of dialkyl phosphonates is a favored method due to its convenience, high yields, and mild conditions .

Chemical Reactions Analysis

Types of Reactions: Dimethyl (4-fluorophenyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products:

Oxidation: Phosphonic acids.

Reduction: Phosphine oxides.

Substitution: Various phosphonate derivatives.

Scientific Research Applications

Dimethyl (4-fluorophenyl)phosphonate has diverse applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antiviral and anticancer properties.

Industry: Utilized in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism of action of dimethyl (4-fluorophenyl)phosphonate involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s phosphonate group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

- Dimethyl methylphosphonate

- Diethyl (4-fluorophenyl)phosphonate

- Dimethyl (4-chlorophenyl)phosphonate

Comparison: Dimethyl (4-fluorophenyl)phosphonate is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs, the fluorine substitution can enhance the compound’s stability and biological activity .

Biological Activity

Dimethyl (4-fluorophenyl)phosphonate is an organophosphorus compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, cytotoxicity against cancer cell lines, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a phosphonate functional group attached to a 4-fluorobenzyl moiety. Its chemical formula is C9H10FPO3, and it is characterized by the presence of fluorine, which enhances its lipophilicity and biological activity compared to non-fluorinated analogs. The unique structural features of this compound influence its reactivity and pharmacokinetic properties, making it a valuable candidate in drug design.

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| This compound | Structure | Enhanced lipophilicity due to fluorine |

| Dimethyl phenylphosphonate | Lacks fluorine; broader biological activity spectrum | |

| Diethyl (4-fluorophenyl)phosphonate | Ethyl groups instead of methyl; different solubility | |

| Dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonate | Contains an additional ketone functionality | |

| Dimethyl (4-nitrobenzyl)phosphonate | Nitro group introduces different electronic properties |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have shown that this compound is effective against various bacterial strains. The presence of the fluorine atom enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death.

- Mechanism of Action : The exact mechanism remains under investigation; however, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways.

Cytotoxicity and Anticancer Potential

Several studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Notably, it has shown promising results against:

- Human Promyelocytic Leukemia (HL-60) : IC50 values indicate moderate cytotoxicity.

- Mouse Fibroblast Cells (NIH/3T3) : Demonstrated selective toxicity, suggesting potential for targeted cancer therapies.

Case Study: Anticancer Activity

In a recent study, derivatives of dimethyl phosphonates were synthesized and tested for their anticancer activity. Among these, this compound exhibited moderate activity against various cancer cell lines, particularly those associated with leukemia and solid tumors.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The introduction of the fluorine atom significantly alters the electronic properties of the compound, enhancing its interaction with biological targets.

- Fluorine Substitution : Increases lipophilicity and membrane permeability.

- Phosphonate Group : Contributes to stability and reactivity in biological systems.

Properties

Molecular Formula |

C8H10FO3P |

|---|---|

Molecular Weight |

204.13 g/mol |

IUPAC Name |

1-dimethoxyphosphoryl-4-fluorobenzene |

InChI |

InChI=1S/C8H10FO3P/c1-11-13(10,12-2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |

InChI Key |

VGJOAISDEPXNNN-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C1=CC=C(C=C1)F)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.